Methyl 4H-1,2,4-triazole-4-carboxylate
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Overview
Description
Methyl 4H-1,2,4-triazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C4H5N3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4H-1,2,4-triazole-4-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 4H-1,2,4-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor for nucleoside analogues, it interferes with viral replication by inhibiting viral RNA polymerase . The triazole ring’s nitrogen atoms play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements.
Thiazole: A heterocyclic compound containing sulfur and nitrogen atoms.
Oxazole: A five-membered ring with oxygen and nitrogen atoms.
Uniqueness: Methyl 4H-1,2,4-triazole-4-carboxylate is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile building block for synthesizing various biologically active compounds sets it apart from other similar heterocycles .
Properties
Molecular Formula |
C4H5N3O2 |
---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
methyl 1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)7-2-5-6-3-7/h2-3H,1H3 |
InChI Key |
OYTFXWATNWPJAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=NN=C1 |
Origin of Product |
United States |
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